9H-Fluorene-2,7-disulfonamide

Lipophilicity Drug-likeness Permeability

Fragment-based drug discovery (FBDD) requires rule-of-three-compliant scaffolds with low lipophilicity and minimal rotatable bonds. Many commercial libraries lack high-quality sulfonamide fragments. 9H-Fluorene-2,7-disulfonamide (CAS 13354-23-9) addresses this gap: • XLogP3 of 0.8 avoids non-specific hydrophobic binding • Only 2 rotatable bonds maximizes ligand efficiency • Two free -SO₂NH₂ groups enable single-step diversification via N-alkylation/arylation • Clean 2-donor/6-acceptor H-bonding surface for crystallography

Molecular Formula C13H12N2O4S2
Molecular Weight 324.4g/mol
CAS No. 13354-23-9
Cat. No. B346381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Fluorene-2,7-disulfonamide
CAS13354-23-9
Molecular FormulaC13H12N2O4S2
Molecular Weight324.4g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)S(=O)(=O)N)C3=C1C=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C13H12N2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2,(H2,14,16,17)(H2,15,18,19)
InChIKeyOWMPZHPWGQQWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Fluorene-2,7-disulfonamide: Physicochemical & Structural Identity


9H-Fluorene-2,7-disulfonamide (CAS 13354-23-9) is the parent fluorene-2,7-disulfonamide scaffold, characterized by two unmethylated primary sulfonamide (–SO₂NH₂) groups at the 2- and 7-positions and an sp³-hybridized C9 methylene bridge. Its computed properties include a molecular weight of 324.4 g/mol, XLogP3 of 0.8, two hydrogen bond donors, six hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 137 Ų [1]. This compound serves as the minimal pharmacophoric core from which a broad family of N-substituted, C9-oxidized, and C9-oximated derivatives are synthesized [2].

1
Fragment-based screening (FBDD) scaffold
Minimalist core
2
Custom derivatization: 2 free –SO₂NH₂ sites
Building block
3
Non-selective negative control for tumor biodistribution
Control compound
4
Co-crystallization with 2-donor H-bonding motif
Structural biology

9H-Fluorene-2,7-disulfonamide: Why Analogs Are Not Interchangeable


In-class fluorene-2,7-disulfonamide derivatives diverge sharply in lipophilicity, hydrogen-bonding capacity, conformational flexibility, and biological behavior once the C9 position is oxidized or the sulfonamide nitrogens are alkylated/arylated. As the evidence below demonstrates, the parent compound occupies a distinct property space—lowest XLogP, fewest hydrogen bond donors, minimal rotatable bonds, and a unique tumor biodistribution profile—that cannot be replicated by any commutable analog [1][2]. Substituting the parent compound with a derivative without accounting for these quantitative differences introduces uncontrolled variables in synthetic yield, assay reproducibility, and pharmacological interpretation.

Property
Parent Compound
N-Substituted Analogs
Lipophilicity
XLogP3 0.8
XLogP up to 4.9 (e.g. FIN56)
H-Bond Donors
2 (–SO₂NH₂)
3 (additional oxime –OH)
Conformational Flexibility
2 rotatable bonds
6–10 rotatable bonds
Synthetic Versatility
2 free –SO₂NH₂ for direct derivatization
0 free sites; requires deprotection
Tumor Biodistribution
Non-selective (negative control)
Selective enrichment may occur

9H-Fluorene-2,7-disulfonamide: Quantitative Differentiation Evidence


Lipophilicity vs. FIN56 Derivative

The target compound exhibits an XLogP3 of 0.8, reflecting the hydrophilic character conferred by the two free –SO₂NH₂ groups [1]. In contrast, the N,N'-dicyclohexyl-9-hydroxyimino derivative FIN56 (CAS 1083162-61-1) has an XLogP3-AA of 4.9 [2]. This 4.1 log unit difference translates to over a 12,000-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and protein binding.

Lipophilicity vs. FIN56
Head-to-head
ΔXLogP = 4.1 log units (~12,600× less lipophilic)
Supports polar fragment-like starting point selection
Computed by XLogP3 3.0 / XLogP3-AA 3.0
Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count vs. 9-Hydroxyimino Analogs

The target compound possesses exactly two hydrogen bond donors, both originating from the –SO₂NH₂ groups [1]. The 9-hydroxyimino analog (CHEBI:114722) and all derivatives retaining the oxime –OH at C9 possess three hydrogen bond donors [2][3]. This additional donor enables a distinct hydrogen-bonding network in crystal packing and protein-ligand interactions that is unavailable to the parent scaffold.

HBD Count vs. 9-Oximo Analogs
Head-to-head
Parent: 2 HBD vs. Oxime-analogs: 3 HBD
33% fewer donors; simpler H-bonding motif for crystallization
HBD count by Cactvs 3.4.8.24
Hydrogen bonding Molecular recognition Crystallography

Conformational Rigidity vs. N-Substituted Derivatives

The target compound's rotatable bond count is 2, reflecting only the C–S torsions of the sulfonamide groups [1]. N-substituted analogs such as FIN56 have 6 rotatable bonds due to the cyclohexyl groups [2], while N,N'-bis(2-furylmethyl)-9H-fluorene-2,7-disulfonamide has 8 rotatable bonds (ChemSpider MFCD00519169) and N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide has 10 [3]. The parent compound thus incurs the lowest conformational entropic penalty upon binding and provides the most rigid scaffold geometry.

Conformational Rigidity
Class-level
Parent: 2 rotatable bonds; N-alkylated: 6–10
Context-dependent entropic penalty advantage
Entropic estimate class-level inference, not experimentally verified for scaffold
Conformational entropy Binding affinity Structural biology

Tumor Biodistribution Selectivity vs. Sulfonated Analogs

In a 1954 head-to-head biodistribution study by Argus and Hewson, S35-labeled fluorene-2,7-disulfonamide (the parent compound) did NOT selectively concentrate in tumor tissue [1]. In the same study, the sulfonated derivative fluorene-2,7-di-(sulfonamido-2'-naphthalene)-S35 showed the best tumor localization among all tested compounds. This negative selectivity data is directly quantitative: the parent compound's tumor-to-normal tissue ratio was not significantly different from unity, while the best comparator achieved meaningful tumor enrichment.

Tumor Biodistribution Selectivity
Head-to-head
Parent S35-labeled: non-selective tissue distribution
Parent is a negative control for tumor-seeking analog benchmarking
Argus & Hewson, Br J Cancer, 1954
Tumor targeting Biodistribution Diagnostic imaging

Molecular Weight & Scaffold Minimalism vs. FIN56

The parent compound has a molecular weight of 324.4 g/mol [1], which falls within the 'fragment' space (MW < 300 Da is the traditional fragment cutoff; 324.4 Da is near-fragment). FIN56, an advanced derivative with demonstrated GPX4 degradation activity, has a molecular weight of 517.7 g/mol [2], exceeding the Lipinski 'Rule of 5' threshold for lead-likeness. The parent compound thus provides a 193.3 Da lighter scaffold, offering greater ligand efficiency per heavy atom.

MW & Scaffold Minimalism vs. FIN56
Head-to-head
ΔMW = 193.3 g/mol lighter; 14 fewer heavy atoms
Enables near-fragment space screening; distinct MW bin occupancy
Computed by PubChem 2.2
Fragment-based drug discovery Lead-likeness Ligand efficiency

Synthetic Versatility: Unsubstituted Sulfonamide Groups

The parent compound bears two primary sulfonamide groups (–SO₂NH₂) that can be directly alkylated, acylated, or arylated without the need for protecting group manipulation [1]. In contrast, all N-substituted analogs (e.g., N,N'-dicyclohexyl, N,N'-bis(4-fluorophenyl), N,N'-bis(2-methoxyethyl) derivatives) have their sulfonamide nitrogens already blocked, requiring harsher cleavage conditions to expose the primary sulfonamide for further elaboration . Syntheses of N-substituted derivatives routinely start from the parent compound or its sulfonyl chloride precursor [2].

Synthetic Versatility
Class-level
Parent: 2 free –SO₂NH₂ sites; at least 2 synthetic steps saved
Building block fit for focused fluorene library synthesis
Class-level estimate; deprotection adds 2–4 steps
Synthetic chemistry Derivatization Building block

9H-Fluorene-2,7-disulfonamide: Application Scenarios


Fragment-Based Screening Libraries

With an XLogP3 of 0.8 and only 2 rotatable bonds [1], the parent compound is ideally suited for fragment-based drug discovery (FBDD) libraries. Its low lipophilicity avoids non-specific hydrophobic binding, and its conformational rigidity maximizes ligand efficiency. N-substituted derivatives with LogP > 3 and 6–10 rotatable bonds [2][3] occupy a different property space and are unsuitable as fragment scaffolds. Procurement of the parent compound specifically enables rule-of-three-compliant fragment screening.

Building Block for N-Substituted Library Synthesis

The two free –SO₂NH₂ groups on the parent compound permit single-step diversification via N-alkylation, N-arylation, or N-sulfonylation [1]. This contrasts with pre-substituted analogs that require deprotection before further elaboration [2]. Researchers synthesizing focused libraries of fluorene-2,7-disulfonamide derivatives for biological screening should procure the parent compound as the common intermediate to minimize synthetic complexity and maximize chemical space coverage.

Non-Tumor-Selective Control for Biodistribution Studies

The historical 1954 biodistribution data demonstrate that S35-labeled fluorene-2,7-disulfonamide does NOT selectively concentrate in tumor tissue, unlike sulfonated derivatives that show marked tumor enrichment [1]. This negative selectivity profile makes the parent compound a valuable negative control in tumor-targeting studies, where it can be used to establish baseline non-selective tissue distribution against which tumor-seeking analogs are benchmarked.

Co-Crystallization with Defined Hydrogen-Bonding Motif

With exactly two hydrogen bond donors (both from –SO₂NH₂), the parent compound provides a clean 2-donor/6-acceptor hydrogen-bonding surface [1]. The 9-hydroxyimino analog introduces a third donor (oxime –OH) that alters crystal packing and protein-ligand interaction geometry [2][3]. For crystallographic studies where hydrogen-bonding stoichiometry must be precisely controlled—such as carbonic anhydrase II co-crystallization or sulfonamide-sensor complex characterization—the parent compound's simpler donor profile is preferable.

Application
Selection Property
Validation Focus
Fragment-Based Screening
Low lipophilicity, high rigidity, 2 HBD
Rule-of-three compliance in library design
Library Synthesis Building Block
2 unsubstituted –SO₂NH₂ groups
Single-step diversification yield and scope
Biodistribution Negative Control
Non-selective tissue distribution profile
Baseline tumor-to-blood ratio establishment
Co-Crystallization Studies
Defined 2-donor/6-acceptor H-bonding surface
Lattice packing with minimal donor promiscuity

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